molecular formula C17H13N3O5 B11698747 2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide

2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide

Cat. No.: B11698747
M. Wt: 339.30 g/mol
InChI Key: YQDHHGXYHBSKBA-UHFFFAOYSA-N
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Description

2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-amino-N-(2-methoxyphenyl)benzamide with appropriate reagents to introduce the nitro and chromene functionalities. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to reduce nitro groups to amines.

    Substitution: This can involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a quinone derivative.

Scientific Research Applications

2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide is unique due to its combination of imino, methoxyphenyl, nitro, and chromene groups

Properties

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

2-imino-N-(2-methoxyphenyl)-6-nitrochromene-3-carboxamide

InChI

InChI=1S/C17H13N3O5/c1-24-15-5-3-2-4-13(15)19-17(21)12-9-10-8-11(20(22)23)6-7-14(10)25-16(12)18/h2-9,18H,1H3,(H,19,21)

InChI Key

YQDHHGXYHBSKBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=N

Origin of Product

United States

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